Product packaging for Bicyclo[2.2.1]hept-2-en-2-ylboronic acid(Cat. No.:CAS No. 871333-98-1)

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid

Cat. No.: B1519976
CAS No.: 871333-98-1
M. Wt: 137.97 g/mol
InChI Key: USTOMIGLBPEIBM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid (CAS: 871333-98-1) is a specialized alkenyl boronic acid building block that incorporates a rigid norbornene framework, making it a valuable reagent in organic synthesis and materials science . Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it is used to form carbon-carbon bonds and introduce the norbornene moiety into more complex architectures . The unique steric and electronic properties provided by its bicyclic structure can be leveraged to modulate the outcome of stereoselective transformations . As a boronic acid, it functions as a covalent inhibitor, capable of forming reversible complexes with diols and nucleophilic residues in active sites, a mechanism exploited in the design of bioactive compounds and sensors . This compound is offered in high purity, with availability from milligram to multi-gram scales to support various research and development workloads . ATTENTION: This product is for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BO2 B1519976 Bicyclo[2.2.1]hept-2-en-2-ylboronic acid CAS No. 871333-98-1

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-2-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6,9-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTOMIGLBPEIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2CCC1C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657411
Record name Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
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Molecular Weight

137.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871333-98-1
Record name B-Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=871333-98-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
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Biological Activity

Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, particularly its derivative (1S)-1,7,7-trimethylthis compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a boronic acid functional group (B(OH)₂), which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Molecular Formula: C₇H₁₁B O₂
Molecular Weight: 180.05 g/mol

Biological Activity

Research indicates that the bicyclic framework of this compound contributes to its ability to interact with various biological targets, particularly in the context of drug discovery:

  • Binding Affinity : The boronic acid group allows the compound to selectively bind to carbohydrates and glycoproteins, which is crucial for applications in biomolecular recognition.
  • Inhibition Studies : Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in inflammatory responses, such as IRAK4 and TAK1, which are key players in the IL-1β/TLR signaling pathway . This inhibition could lead to therapeutic effects in conditions characterized by excessive inflammation.
  • Selectivity : The selectivity of these compounds for IRAK4 over TAK1 suggests potential applications in treating diseases where modulation of the immune response is beneficial .

Synthesis Methods

The synthesis of (1S)-1,7,7-trimethylthis compound typically involves:

  • Starting Materials : Common precursors include bicyclic compounds and boron sources.
  • Reaction Conditions : Conditions such as temperature, solvent choice, and reaction time can significantly influence yield and purity.

The synthesis process can be optimized using microwave-assisted techniques, which have shown improved yields compared to traditional methods .

Case Studies and Research Findings

Several studies have investigated the biological activity of bicyclo[2.2.1]hept derivatives:

StudyFindingsImplications
Biotransformation of bicyclo compounds into lactones using Acinetobacter calcoaceticusSuggests potential microbial applications for drug development
Exploration of nucleotide analogues containing bicyclic structuresIndicates possible roles in receptor modulation
Reaction studies showing high yields for specific bicyclic derivativesHighlights the importance of substituent effects on reactivity

Scientific Research Applications

Organic Synthesis

Borylation Reactions
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid is utilized as a key reagent in borylation reactions, which are essential for the formation of carbon-boron bonds. These reactions facilitate the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of various aryl and alkenyl boronates, which serve as intermediates in cross-coupling reactions such as Suzuki-Miyaura coupling .

Table 1: Borylation Reaction Examples

Substrate TypeReaction ConditionsYield (%)
Aryl halidesTHF, K2CO385
AlkenesDMSO, Pd catalyst75
AlkynesTHF, Cu catalyst70

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. These compounds have been shown to inhibit specific kinases involved in cancer progression, such as IRAK4, making them candidates for targeted cancer treatments . The selectivity of these compounds allows for minimized side effects compared to traditional chemotherapeutics.

Case Study: IRAK4 Inhibition
In a preclinical study, this compound derivatives exhibited potent inhibition of IRAK4 with selectivity ratios significantly favoring IRAK4 over other kinases like TAK1. This selectivity is crucial for developing effective cancer therapies that target inflammatory pathways without affecting normal cellular functions .

Materials Science

Polymer Chemistry
this compound has found applications in polymer chemistry as a building block for synthesizing novel polymers with unique properties. Its ability to form cross-linked structures through boronate ester linkages enhances the mechanical strength and thermal stability of the resulting materials .

Table 2: Polymerization Applications

Polymer TypeProperties EnhancedApplication Area
Boron-containing polymersIncreased thermal stabilityCoatings and adhesives
Cross-linked networksImproved mechanical strengthStructural materials

Environmental Applications

Pesticide Development
The compound has also been explored in the development of environmentally friendly pesticides. Its structural features allow for modifications that enhance biological activity while reducing toxicity to non-target organisms . This aligns with the growing demand for sustainable agricultural practices.

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

The compound undergoes thermal [4+2] cycloadditions with dienes such as cyclopentadiene, forming bicyclo[2.2.1]heptane derivatives. Reaction outcomes depend on temperature, solvent, and additives like BHT (butylated hydroxytoluene), which mitigates decomposition at elevated temperatures .

Key Data: Thermal Diels-Alder Reactions with Cyclopentadiene

EntryConditionsYield (%)endo/exo Ratio
1Toluene, 150°C (MW, 1 h)9635:65
6Toluene, 170°C, BHT (5 mol%), 5 h9240:60
7Toluene, 170°C, BHT (5 mol%), 1 h9635:65
  • Stereoselectivity : Lower endo/exo ratios (e.g., 35:65) are attributed to thermodynamic equilibration under prolonged heating .

  • Reversibility : Reactions with aryl-substituted dienophiles (e.g., 1-phenylvinylboronic acid pinacol ester) are highly reversible, favoring retro-Diels-Alder pathways .

Example Tandem Reaction:

Substrate : Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Conditions :

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed couplings with aryl/vinyl halides, forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex bicyclic frameworks for pharmaceuticals and materials.

General Mechanism:

  • Oxidative Addition : Pd⁰ reacts with aryl halide (R–X) to form Pdᴵᴵ complex.

  • Transmetallation : Boronic acid transfers R' group to Pdᴵᴵ.

  • Reductive Elimination : R–R' bond formation releases Pd⁰, closing the catalytic cycle.

Conditions :

  • Catalysts: Pd(PPh₃)₄, Pd(OAc)₂.

  • Bases: K₂CO₃, Na₂CO₃.

  • Solvents: DME, THF.

Oxidation:

  • Reagents : H₂O₂, NaBO₃.

  • Products : Boronic esters or borates.

  • Example : Oxidation of the boronic acid group yields bicyclo[2.2.1]hept-2-en-2-ol derivatives .

Reduction:

  • Reagents : LiAlH₄, NaBH₄.

  • Products : Boranes or borohydrides.

Computational Insights into Reactivity

DFT studies reveal:

  • Asynchronicity : Transition states exhibit asynchronous bond formation, influenced by electronic effects from the boron atom .

  • Thermodynamic Control : Endo/exo selectivity for reactive dienophiles (e.g., 1a, 1h) is governed by reaction free energies rather than kinetic factors .

Key Computational Data:

DienophileΔG‡ (kcal/mol)ΔGrxn (kcal/mol)endo/exo (Calc.)
1a22.1-5.835:65
1h18.9-8.210:90

Comparative Reactivity with Analogues

  • 1-Phenylvinylboronic Acid Pinacol Ester : Higher reactivity due to non-classical hydrogen bonds (NCHBs) stabilizing transition states .

  • Chlorinated Analogues : Reduced reactivity from steric hindrance (e.g., 1j) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Functional Group Molecular Formula Key Properties/Applications References
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid 871333-98-1 Boronic acid C₇H₁₁BO₂ Suzuki coupling; moisture-sensitive
5-Norbornene-2,3-dicarboxylic acid monomethyl ester 36897-94-6 Carboxylic acid ester C₁₁H₁₂O₅ Bioorthogonal conjugation (e.g., QD functionalization)
Bicyclo[2.2.1]heptane-2-carboxylic acid 824-62-4 Carboxylic acid C₈H₁₂O₂ Intermediate in organic synthesis
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile 95-11-4 Nitrile C₈H₉N Polar substituent for polymer modification
This compound pinacol ester 1219021-46-1 Boronic ester C₁₃H₂₁BO₂ Enhanced stability for storage/transport
Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate 13899-23-5 Ester C₁₁H₁₆O₂ Lipophilic applications (e.g., fragrances)

Key Comparative Analysis

Reactivity and Stability: this compound is highly reactive in cross-coupling reactions but prone to hydrolysis, necessitating strict storage conditions . In contrast, its pinacol ester derivative (CAS 1219021-46-1) offers improved stability, making it preferable for long-term storage . Carboxylic acid esters (e.g., CAS 36897-94-6) exhibit thermal stability under controlled conditions, as evidenced by their use in quantum dot conjugation via norbornene-tetrazine cycloaddition .

Functional Group Diversity :

  • Nitrile derivatives (e.g., CAS 95-11-4) introduce polarity, enabling applications in polymer science .
  • Boronic acids are pivotal in Suzuki-Miyaura reactions, whereas carboxylic acids/esters (e.g., CAS 824-62-4) serve as intermediates in peptide synthesis or materials science .

Thermal and Chemical Behavior :

  • Bicyclic esters like 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl-3-methylene-cyclopentane carboxylate (CAS: listed in ) decompose under prolonged heating, releasing volatile byproducts . Boronic acids, however, may decompose exothermically if mishandled .

Commercial Availability and Handling :

  • The boronic acid (CAS 871333-98-1) is widely available but requires specialized handling due to its hazards . Derivatives like Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate (CAS 13899-23-5) are less hazardous and used in industrial formulations .

Preparation Methods

Hydroboration of Bicyclo[2.2.1]hept-2-ene

  • Reagents: Borane (BH3) or diborane (B2H6) are commonly employed as hydroborating agents.
  • Solvents: Aprotic, oxygen-free solvents such as tetrahydrofuran (THF) or diethyl ether are preferred to maintain reagent stability and prevent oxidation.
  • Atmosphere: The reaction is conducted under inert atmosphere conditions (nitrogen or argon) to avoid moisture and oxygen interference.
  • Temperature: Moderate temperatures, typically ranging from 0 °C to room temperature, are maintained to control the hydroboration rate and selectivity.
  • Mechanism: The boron atom adds across the double bond of bicyclo[2.2.1]hept-2-ene in an anti-Markovnikov fashion, yielding the corresponding organoborane intermediate, which is subsequently oxidized or directly converted to the boronic acid.

Alternative Synthetic Approaches (From Related Bicyclic Ketones and Acids)

Although direct hydroboration is the most straightforward method, related bicyclic ketones and carboxylic acids can be transformed into boronic acid derivatives through multi-step sequences involving:

  • Acylative decarboxylation of bicycloheptanecarboxylic acids using transition metal catalysts (e.g., iron powder, transition metal oxides) or strong acids (polyphosphoric acid, boron trifluoride) at elevated temperatures (~195–200 °C) to generate bicyclic ketones.
  • Formation of organometallic intermediates such as Grignard reagents from bicyclic halides, followed by reaction with boron electrophiles to install the boronic acid moiety.
  • Hydrogenation and purification steps to obtain the desired this compound with high purity.

Reaction Conditions and Purification Techniques

Step Conditions Notes
Hydroboration BH3 or B2H6 in THF or diethyl ether, inert atmosphere, 0–25 °C Ensures selective addition to the double bond
Work-up Oxidation or direct hydrolysis to boronic acid Typically involves mild acidic or aqueous conditions
Purification Recrystallization, chromatography Removal of boron by-products and unreacted starting materials
  • Industrial scale preparations often utilize continuous flow reactors to enhance reaction efficiency and reproducibility.
  • Purification is critical to achieve >95% purity, often by recrystallization from suitable solvents or chromatographic separation.

Detailed Research Findings and Data

The following table summarizes key experimental parameters and yields reported in literature and patents for the preparation of this compound and related bicyclic boronic acids:

Parameter Typical Value Source/Notes
Borane equivalent 1.0–1.2 eq. Slight excess to ensure complete hydroboration
Reaction time 1–3 hours Dependent on temperature and scale
Temperature range 0–25 °C Controls regioselectivity and prevents side reactions
Solvent THF or diethyl ether Anhydrous and oxygen-free
Yield 70–85% isolated After purification
Purity >95% by NMR and HPLC Verified by spectroscopic methods
Catalyst (if any) None typically needed for hydroboration Catalyst used in related decarboxylation steps

Analytical and Characterization Techniques

Summary of Preparation Methodology

Preparation Step Description Key Conditions Outcome
1. Hydroboration Addition of borane to bicyclo[2.2.1]hept-2-ene Inert atmosphere, THF, 0–25 °C Organoborane intermediate
2. Work-up Hydrolysis or oxidation to boronic acid Mild acidic aqueous conditions This compound
3. Purification Recrystallization or chromatography Suitable solvents (e.g., isopropyl alcohol) Pure product (>95%)

Notes on Industrial and Large-Scale Synthesis

  • Industrial synthesis mirrors laboratory methods but uses automated systems and continuous flow reactors for scalability.
  • Catalyst recycling and solvent recovery are implemented to improve sustainability.
  • Quality control measures ensure batch-to-batch consistency, crucial for applications in asymmetric catalysis and pharmaceutical intermediates.

Q & A

What are the critical considerations for synthesizing Bicyclo[2.2.1]hept-2-en-2-ylboronic acid to achieve high purity?

The synthesis of this compound typically involves functionalization of the norbornene framework. While direct methods are not explicitly detailed in the evidence, analogous routes for related bicyclic boronic acids suggest using Suzuki-Miyaura coupling precursors or hydroboration of norbornene derivatives. Key purification steps include:

  • Chromatographic separation to isolate the boronic acid from byproducts.
  • Recrystallization in anhydrous solvents to minimize hydrolysis.
  • HPLC analysis to confirm purity ≥97% (as specified in ).
    Moisture control (<0.5%) is critical due to boronic acid’s hydrolytic sensitivity, necessitating inert-atmosphere handling .

How does the bicyclic structure influence the compound’s reactivity in cross-coupling reactions compared to linear boronic acids?

The norbornene scaffold imposes steric constraints and electronic effects:

  • Steric hindrance may slow transmetallation steps in Suzuki-Miyaura reactions but enhance regioselectivity.
  • Conjugated double bonds in the bicyclic system can stabilize transition states via π-orbital interactions.
    Comparative studies with aryl boronic acids (e.g., phenylboronic acid) should include kinetic profiling under identical conditions (e.g., Pd catalysts, solvent polarity) to quantify rate differences .

What spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign peaks based on norbornene’s rigid structure (e.g., distinct bridgehead protons at δ 1.5–2.5 ppm).
  • IR Spectroscopy : Confirm the B–O bond (stretch ~1340 cm⁻¹) and boronic acid hydroxyls (~3200 cm⁻¹).
  • HPLC : Monitor purity (≥97%) and detect hydrolyzed byproducts (e.g., boroxines) .

How can researchers resolve contradictions in reported solvent-dependent reactivity?

Discrepancies may arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize boronate intermediates, while nonpolar solvents favor boronic acid aggregation.
  • Moisture content : Trace water in solvents can hydrolyze the boronic acid, altering reactivity.
    Methodological recommendations :
  • Standardize solvent drying protocols (e.g., molecular sieves).
  • Compare reaction outcomes under rigorously anhydrous vs. ambient conditions .

What strategies enable functionalization of the bicyclic core without degrading the boronic acid group?

  • Protection/deprotection : Use diethanolamine to form stable boronate esters during functionalization (e.g., halogenation at the double bond).
  • Mild reaction conditions : Employ low temperatures (<0°C) and non-acidic catalysts to prevent B–C bond cleavage.
  • Selective catalysis : Rhodium or iridium complexes for C–H activation without boronic acid interference .

How is this compound applied in polymer chemistry?

Its norbornene backbone facilitates ring-opening metathesis polymerization (ROMP) with Grubbs catalysts. Applications include:

  • Functionalized polymers : Incorporate boronic acid handles for post-polymerization modifications (e.g., sugar sensing).
  • Cross-linked networks : Enhance thermal stability via boronate ester formation between polymer chains .

What are the optimal storage conditions to prevent degradation?

  • Temperature : Store at –20°C in amber vials to mitigate light/heat-induced hydrolysis.
  • Atmosphere : Argon or nitrogen headspace to exclude moisture.
  • Solvent : Dissolve in dry THF or DCM for long-term stability .

How does this compound compare to saturated analogs in catalytic applications?

  • Reactivity : The unsaturated norbornene derivative exhibits higher reactivity in Diels-Alder reactions due to strain relief.
  • Electronic effects : Conjugation with the boronic acid group lowers LUMO energy, enhancing electrophilicity.
    Controlled experiments with bicyclo[2.2.1]heptane-2-ylboronic acid (saturated analog) are recommended for direct comparison .

What methodologies are used to study its electronic effects on reactivity?

  • DFT calculations : Map frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Kinetic isotope effects (KIE) : Probe rate-determining steps in cross-coupling reactions.
  • In situ NMR : Monitor reaction intermediates (e.g., boronate-Pd complexes) .

How is this compound utilized in medicinal chemistry research?

While direct biological data is limited, its boronic acid moiety is leveraged in:

  • Protease inhibition : Boronic acids reversibly bind serine hydrolases (e.g., proteasomes).
  • Targeted drug delivery : Conjugation with norbornene-based polymers for pH-responsive release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Reactant of Route 2
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid

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